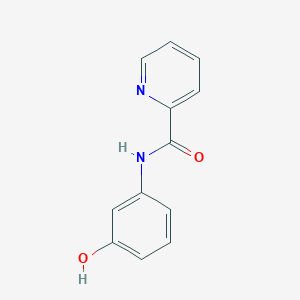

N-(3-hydroxyphenyl)picolinamide

Description

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H10N2O2/c15-10-5-3-4-9(8-10)14-12(16)11-6-1-2-7-13-11/h1-8,15H,(H,14,16) |

InChI Key |

BDLISZAPWMXVEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(3-hydroxyphenyl)picolinamide derivatives have been investigated for their anticancer properties. A notable study demonstrated that compounds derived from picolinamide exhibited significant antiproliferative activity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| Compound A | 98 µM | 337 µM |

| Compound B | 13 µM | 240.2 µM |

These findings suggest that specific substitutions on the phenyl ring can enhance the anticancer activity of these compounds, potentially through interactions with key cellular pathways such as the PI3K pathway .

1.2 Neuroprotective Properties

Research has also highlighted the neuroprotective potential of this compound derivatives. These compounds may activate metabotropic glutamate receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. The activation of these receptors can reduce neurotransmitter release, thereby providing a protective mechanism against neuronal damage .

Synthesis and Characterization

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of picolinic acid with appropriate amines under controlled conditions to yield the desired amide product. Various methods have been documented, including:

- Direct Amidation : Utilizing coupling agents to facilitate the formation of the amide bond.

- Nitration and Reduction : Producing derivatives such as N-(3-hydroxyphenyl)-N-nitropicolinamide through nitration followed by reduction processes .

2.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate molecular structure.

- High-Resolution Mass Spectrometry (HRMS) : Employed to determine molecular weight and confirm the identity of compounds.

- Infrared Spectroscopy (IR) : Utilized to identify functional groups within the molecule .

Materials Science Applications

3.1 Luminescent Properties

Recent studies have explored the use of this compound derivatives as luminescent materials. These compounds can serve as fluorescent probes for biological imaging, allowing for real-time tracking of cellular processes in vivo. The incorporation of specific substituents enhances their luminescent properties, making them suitable for advanced imaging techniques .

3.2 Catalytic Applications

Some derivatives have shown promise as catalysts in organic reactions, particularly in promoting C-C bond formation and other transformations relevant to synthetic organic chemistry. Their ability to stabilize transition states can lead to increased reaction rates and selectivity .

Comparison with Similar Compounds

Structural Modifications at the 3-Position

The 3-position of the phenyl ring in N-phenylpicolinamide derivatives is critical for target affinity and metabolic stability. Key analogs include:

Key Observations :

- Affinity : The methylthio group (-SCH₃) in Compound 10 enhances mGlu4 affinity (IC₅₀ = 4.9 nM) compared to the methoxy group (-OCH₃) in Compound 9 (IC₅₀ = 13.7 nM) . This suggests that electron-donating groups at the 3-position optimize receptor interactions. A hydroxyl group (-OH) may further enhance hydrogen bonding but could introduce steric hindrance.

- Metabolic Stability : The methoxy group in Compound 9 is metabolically labile, whereas the methylthio group in Compound 10 resists oxidative metabolism . The hydroxyl group in this compound is likely susceptible to phase II metabolism (e.g., conjugation), reducing bioavailability.

Substituent Effects at the 4-Position

Modifications at the 4-position of the phenyl ring also influence activity:

- Halogen Substitutions : Chloro (-Cl) or fluoro (-F) groups at the 4-position (e.g., Compounds 11–14) enhance affinity in both methoxy and methylthio analogs . For example, 4-Cl substitution in N-(3-methoxyphenyl)picolinamide derivatives improves potency.

- Synthetic Flexibility : The 4-position tolerates bulky groups (e.g., tert-butyl, bromo), enabling radiolabeling for positron emission tomography (PET) imaging .

Positional Isomerism: 2-Hydroxyphenyl vs. 3-Hydroxyphenyl

describes N-(2-hydroxyphenyl)picolinamide (CAS: 88530-99-8), a positional isomer. Key differences may include:

- Hydrogen Bonding : The ortho-hydroxyl group in the 2-isomer may form intramolecular hydrogen bonds, altering solubility and target engagement compared to the meta-hydroxyl group in the 3-isomer.

- Biological Activity: While both isomers are "active molecules," their efficacy depends on target binding pocket geometry. No direct comparative data is available in the evidence.

Q & A

Q. What is the synthetic route for N-(3-hydroxyphenyl)picolinamide, and how is its structure confirmed?

The compound is synthesized via palladium-catalyzed coupling reactions. A representative method involves reacting picolinoyl chloride derivatives with 3-aminophenol under reflux conditions, yielding 55% product after purification by column chromatography . Structural confirmation is achieved through 1H NMR (e.g., δ 10.41 ppm for the NH–C=O proton) and 13C NMR , complemented by elemental analysis to validate purity (C, H, N within ±0.4% of theoretical values) . For crystalline derivatives, X-ray diffraction can resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) .

Q. What challenges arise in optimizing synthesis yields, and how are they addressed?

Yield variability (e.g., 55% in one protocol vs. >90% in others) stems from catalyst selection, reaction time, and temperature. For example, Pd(OAc)₂ with AgOAc in tert-amyl alcohol at 140°C improves efficiency for analogous picolinamides . Low yields may also result from incomplete coupling or side reactions; iterative optimization of stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to substrate) and solvent polarity (toluene vs. DMF) is critical .

Q. Which purification techniques are effective for isolating this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for removing unreacted precursors and byproducts . For high-purity crystalline forms, recrystallization from methanol or ethanol is employed .

Advanced Questions

Q. How can palladium-catalyzed C–H activation functionalize this compound?

Advanced modifications leverage Pd(OAc)₂ with directing groups (e.g., pyridine) for ortho-arylation or alkylation. For example, coupling with aryl iodides (e.g., 4-iodotoluene) in the presence of AgOAc and CsOAc at 140°C introduces substituents at the 8-position of naphthalene derivatives, achieving >90% yields . Mechanistic studies suggest a concerted metalation-deprotonation pathway, with tert-amyl alcohol enhancing catalyst stability .

Q. How should researchers design cytotoxicity assays for this compound?

Follow protocols validated for structurally related picolinamides:

- Use 9–12 cancer cell lines (e.g., breast cancer models) to assess variability.

- Apply dose-response curves (0.1–100 µM) over 48–72 hours.

- Calculate IC₅₀/IG₅₀ values via MTT or resazurin assays, comparing to positive controls (e.g., doxorubicin).

- Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from cell line specificity (e.g., hormone receptor status in breast cancer) or assay conditions (serum concentration, incubation time). Mitigation strategies include:

Q. What strategies support structure-activity relationship (SAR) studies for picolinamide derivatives?

SAR analysis involves systematic substitution at the phenyl or pyridine rings. For example:

- Electron-withdrawing groups (e.g., Cl at position 3) enhance stability via intramolecular hydrogen bonding .

- Methoxy or tert-butyl groups on the aryl ring modulate lipophilicity, impacting membrane permeability .

- Biological testing of analogs (e.g., N-(4-fluorophenyl)picolinamide) reveals cytotoxicity trends linked to substituent polarity and steric bulk .

Methodological Notes

- Spectral Data Reference : Key 1H NMR peaks for this compound include δ 6.49 (d, J = 6.7 Hz, H11) and δ 8.69 (d, H2), with NH–C=O at δ 10.41 ppm .

- Catalytic Systems : Pd(OAc)₂/CuBr₂ systems enable sp³ C–H functionalization, while Pd(OAc)₂/AgOAc is optimal for sp² C–H activation .

- Crystallography : Resolve keto-enol tautomerism via C=O bond length analysis (e.g., 1.200 Å in 3,6-dichloro-N-(4-fluorophenyl)picolinamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.